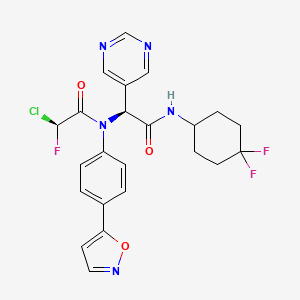
INSCoV-614(1B)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
INSCoV-614(1B) is a synthetic organic compound that has gained attention for its potent inhibitory effects on the main protease (Mpro) of the SARS-CoV-2 virus . This compound is part of a class of molecules designed to target and inhibit viral proteases, which are crucial for the replication and transcription of the virus .
Métodos De Preparación
The synthesis of INSCoV-614(1B) involves several steps, including the formation of key intermediates and their subsequent couplingThe reaction conditions often involve the use of specific reagents and catalysts to achieve high yields and purity . Industrial production methods may involve scaling up these reactions using optimized conditions to ensure consistency and efficiency .
Análisis De Reacciones Químicas
INSCoV-614(1B) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents to alter its oxidation state.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which replace specific atoms or groups in the molecule.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Aplicaciones Científicas De Investigación
INSCoV-614(1B) has several scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of viral proteases and to develop new antiviral agents.
Biology: Researchers use it to understand the molecular mechanisms of viral replication and to identify potential therapeutic targets.
Medicine: The compound is being investigated for its potential to treat SARS-CoV-2 infections and other viral diseases.
Industry: It is used in the development of antiviral drugs and in the production of diagnostic tools for viral infections
Mecanismo De Acción
INSCoV-614(1B) exerts its effects by inhibiting the main protease (Mpro) of the SARS-CoV-2 virus. This protease is essential for the cleavage of viral polyproteins, which are necessary for the replication and transcription of the virus. By binding to the active site of Mpro, INSCoV-614(1B) prevents the protease from processing these polyproteins, thereby inhibiting viral replication .
Comparación Con Compuestos Similares
INSCoV-614(1B) is unique in its high potency and specificity for the SARS-CoV-2 main protease. Similar compounds include other Mpro inhibitors, such as:
Nirmatrelvir: Another potent Mpro inhibitor used in combination with ritonavir for the treatment of COVID-19.
Boceprevir: Originally developed for hepatitis C, it also shows inhibitory activity against SARS-CoV-2 Mpro.
GC376: A broad-spectrum antiviral that inhibits Mpro and has been studied for its potential against various coronaviruses
INSCoV-614(1B) stands out due to its design using generative AI approaches, which have optimized its binding affinity and pharmacokinetic properties .
Propiedades
Fórmula molecular |
C23H21ClF3N5O3 |
|---|---|
Peso molecular |
507.9 g/mol |
Nombre IUPAC |
(2S)-2-[N-[(2S)-2-chloro-2-fluoroacetyl]-4-(1,2-oxazol-5-yl)anilino]-N-(4,4-difluorocyclohexyl)-2-pyrimidin-5-ylacetamide |
InChI |
InChI=1S/C23H21ClF3N5O3/c24-20(25)22(34)32(17-3-1-14(2-4-17)18-7-10-30-35-18)19(15-11-28-13-29-12-15)21(33)31-16-5-8-23(26,27)9-6-16/h1-4,7,10-13,16,19-20H,5-6,8-9H2,(H,31,33)/t19-,20+/m0/s1 |
Clave InChI |
AXOSYDUPSLYKSA-VQTJNVASSA-N |
SMILES isomérico |
C1CC(CCC1NC(=O)[C@H](C2=CN=CN=C2)N(C3=CC=C(C=C3)C4=CC=NO4)C(=O)[C@@H](F)Cl)(F)F |
SMILES canónico |
C1CC(CCC1NC(=O)C(C2=CN=CN=C2)N(C3=CC=C(C=C3)C4=CC=NO4)C(=O)C(F)Cl)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















